8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
Overview
Description
“8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound with the CAS Number: 1260012-73-4 . It has a molecular weight of 182.15 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one” can be represented by the SMILES stringOc1ccc2CCC(=O)Oc2c1
. This indicates that the compound contains a benzopyran ring with a fluoro group at the 8th position and a hydroxy group at the 7th position . Physical And Chemical Properties Analysis
“8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one” is a solid at room temperature . It has a molecular weight of 182.15 .Scientific Research Applications
Synthesis and Pharmacological Properties
Benzopyran compounds, including variants like 8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one, exhibit diverse pharmacological properties, such as β-blockade, anticonvulsant, and antimicrobial activities. These compounds can be synthesized through various chemical processes, involving steps like Claisen rearrangement and Sharpless asymmetric epoxidation. They are often used as precursors in creating pharmacologically active isomers (A. Yu et al., 2005).
Key Intermediates in Drug Synthesis
Compounds like 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate of Nebivolol (an antihypertensive agent), can be synthesized from 4-fluorophenol. These processes involve multiple steps like esterification, rearrangement, acylation, and cyclization, which are crucial in pharmaceutical manufacturing (Chen Xin-zhi, 2007).
Fluorofunctionalization of Ketones
The direct regiospecific fluorofunctionalization of the u-carbonyl position in ketones is achievable using specific fluorine atom transfer reagents. This method is effective for transforming methoxy or hydroxy substituted derivatives of benzopyran into α-fluoro derivatives, essential in chemical synthesis (S. Stavber et al., 2002).
Fluorescent Probes
Flavonols, which include variants of 1-benzopyran-4-one, are significant in designing small-molecule fluorescent probes due to their unique dual emissions. These probes have applications in detecting various biological and environmental factors, illustrating the versatility of benzopyran compounds in biosensing technology (Tianyi Qin et al., 2021).
Enantioselective Assays
Benzopyran derivatives are instrumental in enantioselective assays, such as in detecting lipase catalytic antibodies. The specific structure of these compounds allows for accurate prediction of reactivity and selectivity in enzymatic processes, which are critical in biomedical research (G. Klein & J. Reymond, 1999).
Safety And Hazards
properties
IUPAC Name |
8-fluoro-7-hydroxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-8-7(12)2-1-5-6(11)3-4-13-9(5)8/h1-2,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKJJJGDMIPKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | |
CAS RN |
1260012-73-4 | |
Record name | 8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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